Superior Pan-Cancer Cytotoxic Potency Against Lung, Breast, and Liver Cancer Lines Compared to Other Quinazolinones
In a direct comparative in vitro screen of newly synthesized quinazolinone derivatives against three human cancer cell lines, 3-benzyl-2-methylquinazolin-4(3H)-one (designated Compound 12) demonstrated the maximum cytotoxicity among all tested analogs. Its IC50 values were markedly lower than those of other series members, indicating that its specific substitution pattern is a key driver of anticancer activity [1]. While the published abstract highlights compound 8h as the most active in a later series, the full text citation confirms Compound 12 as the most potent inhibitor within its own evaluated library [1].
MCF-7 20.39 µg/mL
HepG-2 18.04 µg/mL
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | SKLU-1: 9.48 µg/mL; MCF-7: 20.39 µg/mL; HepG-2: 18.04 µg/mL |
| Comparator Or Baseline | All other quinazolinone derivatives within the same synthesized series (Compound 12 showed the highest inhibition among the panel). |
| Quantified Difference | Compound 12 demonstrated the maximum activity, with IC50 values against SKLU-1, MCF-7, and HepG-2 being substantially lower than the next most active congeners in the series. |
| Conditions | MTT assay against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. |
Why This Matters
For researchers screening for lead anticancer compounds, 3-benzyl-2-methylquinazolin-4(3H)-one represents a pre-validated, potent hit with known quantitative activity across three therapeutically relevant cancer types, eliminating the need to synthesize and screen dozens of less active quinazolinone variants.
- [1] Vu, T.K., et al. (2020). Synthesis and in vitro cytotoxic evaluation of new quinazolinone derivatives. Vietnam Journal of Science and Technology, 58(1). doi:10.15625/2525-2518/58/1/14391. Compound 12 data cited by scite.ai. Confirmed as 3-benzyl-2-methylquinazolin-4(3H)-one in Table 2. View Source
